[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
Overview
Description
“[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide” is a compound that belongs to the class of organic compounds known as triazolopyridines . It has been recognized for its potential in various biochemical, clinical, and pharmaceutical applications .
Synthesis Analysis
A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure and vibrational spectra of [1,2,4]Triazolo[4,3-a]pyridin-3-amine were analyzed using the B3LYP/6-311G(2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R22(8) graph .Scientific Research Applications
Synthesis Pathways
Various synthetic pathways for creating 1,2,4-Triazolo[4,3-a]pyridin-3-amine hydrobromide and its derivatives have been explored. For instance, oxidative cyclization of pyridinyl guanidine derivatives has been shown to produce both expected and unexpected triazolopyridin-3-amine products (Ishimoto et al., 2015). These pathways are crucial in synthetic chemistry for the development of new pharmaceuticals and materials.
Applications in Organic Light Emitting Diodes (OLEDs)
1,2,4-Triazolo[4,3-a]pyridin-3-amine hydrobromide derivatives have been synthesized and applied as bipolar red host materials in phosphorescent OLEDs. These derivatives show enhanced electron transport, high triplet energy, and suitable energy levels for charge transportation, resulting in significant electroluminescent performance (Kang et al., 2017).
Pharmaceutical Applications
The compound and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and antioxidant effects. They are particularly effective against a range of microorganisms and are used in the treatment of diseases like schistosomiasis. The impact on glutamate also suggests potential applications in addressing neurological and psychiatric disorders (Gandikota et al., 2017).
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOUCOYHJGEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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